molecular formula C11H18N2O2 B8155860 3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol

Cat. No.: B8155860
M. Wt: 210.27 g/mol
InChI Key: MEXCYBLFTSKIOS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol is a synthetic organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring at the 3 and 5 positions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole products.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole compounds with hydrogenated ring structures.

    Substitution: Alkylated pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-ol: Lacks the tetrahydro-2H-pyran-4-yl group, making it less versatile in certain applications.

    1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol: Lacks the methyl groups at positions 3 and 5, which may affect its reactivity and biological activity.

Uniqueness

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8-11(14)9(2)13(12-8)7-10-3-5-15-6-4-10/h10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCYBLFTSKIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CCOCC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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